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Abstract
Caprylic acid (C8:0) and capric acid (C10:0), medium-chain saturated fatty acids, are of

significant interest in the pharmaceutical and nutritional sciences due to their unique

physiological and therapeutic properties. This technical guide provides an in-depth overview of

the natural origins and key synthetic pathways for these valuable compounds. We will explore

their biosynthesis in plant and animal systems, detail their primary natural sources with

quantitative data, and provide comprehensive experimental protocols for their extraction and

synthesis. Furthermore, this guide includes visualizations of the core biochemical pathways

associated with their metabolism.

Introduction
Caprylic acid (octanoic acid) and capric acid (decanoic acid) are medium-chain fatty acids

(MCFAs) that are naturally present in various biological sources. Unlike long-chain fatty acids,

MCFAs are rapidly absorbed and metabolized by the body, providing a quick source of energy.

Their antimicrobial, anti-inflammatory, and ketogenic properties have led to their investigation

and use in a range of applications, from nutritional supplements to excipients in drug

formulations.[1] Understanding the origin and synthesis of these fatty acids is crucial for their

efficient production and application in research and development.
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Natural Sources and Origin
Caprylic and capric acids are primarily found as esters in triglycerides within various plant oils

and animal fats. Their names are derived from the Latin word capra, meaning goat, as they are

notably present in goat's milk.[2]

Plant-Based Sources
The most abundant natural sources of caprylic and capric acids are tropical vegetable oils,

specifically coconut oil and palm kernel oil.[3] In these oils, they are esterified to a glycerol

backbone, forming triglycerides.

Animal-Based Sources
Caprylic and capric acids are also found in the milk fat of various mammals.[2] Goat milk, in

particular, has a significantly higher concentration of these MCFAs compared to cow's milk.[4]

[5]

Quantitative Data on Natural Sources
The concentration of caprylic and capric acids varies depending on the source and, in the case

of natural oils, the processing method. The following tables summarize the typical fatty acid

composition of the primary natural sources.

Table 1: Fatty Acid Composition of Major Plant Oil Sources
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Fatty Acid Coconut Oil (%) Palm Kernel Oil (%)

Caprylic Acid (C8:0) 7.5 - 8.0[6][7] 3.3 - 3.4[3][8]

Capric Acid (C10:0) 6.0 - 6.4 3.4[8]

Lauric Acid (C12:0) 44.6 - 48.2[6] 48.2[8]

Myristic Acid (C14:0) 16.8 - 20.4[6] 16.2[8]

Palmitic Acid (C16:0) 8.2 - 8.4[6][8] 8.4[8]

Stearic Acid (C18:0) 2.5 - 6.5 2.5[8]

Oleic Acid (C18:1) 5.8[6] 15.3[8]

Linoleic Acid (C18:2) 1.8[6] 2.3[8]

Table 2: Caprylic and Capric Acid Content in Milk Fat of Different Mammals

Fatty Acid
Goat Milk (% of
total fatty acids)

Cow Milk (% of
total fatty acids)

Human Milk (% of
total fatty acids)

Caprylic Acid (C8:0) ~2.8 ~1.4 ~0.5

Capric Acid (C10:0) ~8.4 ~2.9 ~1.5

Data compiled from multiple sources indicating general comparative values.[4][9]

Biosynthesis and Metabolic Pathways
Fatty Acid Biosynthesis in Plants
In plants, the de novo synthesis of fatty acids occurs in the plastids.[10] The process begins

with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid

synthase (FAS) complex to elongate the acyl chain. The termination of chain elongation to

produce medium-chain fatty acids like caprylic and capric acid is primarily determined by the

action of specific acyl-acyl carrier protein (ACP) thioesterases.[10][11]
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Figure 1. Simplified pathway of medium-chain fatty acid biosynthesis in plants.

Beta-Oxidation of Caprylic and Capric Acids
The catabolism of caprylic and capric acids occurs through beta-oxidation in the mitochondria.

[12] This process sequentially shortens the fatty acid chain by two carbons in each cycle,

producing acetyl-CoA, NADH, and FADH2. The resulting acetyl-CoA can then enter the citric

acid cycle for energy production.
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Figure 2. The four main steps of the beta-oxidation spiral for fatty acids.

Experimental Protocols for Synthesis and Isolation
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The industrial production of caprylic and capric acids primarily involves the hydrolysis of

triglycerides from coconut or palm kernel oil, followed by fractional distillation.

Protocol 1: Alkaline Hydrolysis (Saponification) of
Triglycerides
This laboratory-scale protocol describes the saponification of a triglyceride source (e.g.,

coconut oil) to yield free fatty acids.

Materials:

Coconut oil (or other high-MCFA oil)

Sodium hydroxide (NaOH)

Ethanol (95%)

Hydrochloric acid (HCl), concentrated

Sodium chloride (NaCl)

Distilled water

Heptane (or other nonpolar solvent)

Anhydrous sodium sulfate

Reflux apparatus, separatory funnel, rotary evaporator, beakers, graduated cylinders

Procedure:

In a round-bottom flask, dissolve a known quantity of coconut oil in a 1:1 mixture of ethanol

and water.

Slowly add a stoichiometric excess of concentrated NaOH solution while stirring.

Heat the mixture to reflux for 1-2 hours to ensure complete saponification. The solution

should become clear.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After cooling, transfer the mixture to a beaker and acidify with concentrated HCl until the pH

is approximately 2. This will protonate the fatty acid salts, causing the free fatty acids to

precipitate.

Extract the fatty acids from the aqueous solution using a separatory funnel and multiple

portions of heptane.

Combine the organic extracts and wash with a saturated NaCl solution to remove any

remaining water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to

obtain the crude fatty acid mixture.

Protocol 2: Fractional Distillation of Fatty Acid Mixture
This protocol outlines the separation of caprylic and capric acids from a mixed fatty acid sample

obtained from hydrolysis.

Materials:

Crude fatty acid mixture

Fractional distillation apparatus with a vacuum pump and packed column

Heating mantle

Receiving flasks

Procedure:

Set up the fractional distillation apparatus. Ensure the column is adequately packed to

provide sufficient theoretical plates for separation.

Place the crude fatty acid mixture into the distillation flask.
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Apply a vacuum to the system, typically in the range of 1-10 mmHg, to lower the boiling

points of the fatty acids and prevent thermal degradation.

Gradually heat the distillation flask.

Collect the different fatty acid fractions in separate receiving flasks based on their boiling

points. Caprylic acid will distill at a lower temperature than capric acid. Monitor the

temperature at the head of the column to determine the fraction being collected.

The boiling point of caprylic acid at 10 mmHg is approximately 147-149°C.

The boiling point of capric acid at 10 mmHg is approximately 172-174°C.

Analyze the purity of the collected fractions using Gas Chromatography-Flame Ionization

Detection (GC-FID).

Protocol 3: Synthesis of Caprylic/Capric Triglycerides
(MCTs)
This protocol describes the esterification of glycerol with caprylic and capric acids to produce

medium-chain triglycerides.[4]

Materials:

Caprylic acid

Capric acid

Glycerol

Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

Toluene (for azeotropic removal of water)

Dean-Stark apparatus

Sodium bicarbonate solution
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Anhydrous magnesium sulfate

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine glycerol,

caprylic acid, and capric acid in the desired molar ratio (typically a slight excess of fatty

acids).

Add a catalytic amount of the acid catalyst and toluene.

Heat the mixture to reflux. Water produced during the esterification will be azeotropically

removed and collected in the Dean-Stark trap.

Monitor the reaction progress by measuring the amount of water collected. The reaction is

complete when no more water is formed.

Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and evaporate the solvent under reduced pressure to yield the crude caprylic/capric

triglycerides.

Further purification can be achieved by vacuum distillation or column chromatography if

required.

Analysis and Quality Control
The composition and purity of caprylic and capric acids and their triglyceride derivatives are

typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector

(FID) or Mass Spectrometry (MS).[11] Prior to analysis, the fatty acids in triglycerides are

converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.
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Conclusion
Caprylic and capric acids are valuable medium-chain fatty acids with significant natural sources

in coconut and palm kernel oils, as well as in the milk of certain mammals. Their isolation and

synthesis are well-established processes involving hydrolysis, fractional distillation, and

esterification. A thorough understanding of their origins, biosynthesis, and the technical

protocols for their production is essential for researchers and professionals in the fields of drug

development, nutrition, and oleochemistry. The continued exploration of their therapeutic

potential will likely drive further innovation in their synthesis and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

2. EP2819989A1 - Method for the preparation of triglycerides of medium-chain length fatty
acids - Google Patents [patents.google.com]

3. jppres.com [jppres.com]

4. wwwn.cdc.gov [wwwn.cdc.gov]

5. US9447016B2 - Method for the preparation of triglycerides of medium-chain length fatty
acids - Google Patents [patents.google.com]

6. WO2013126990A1 - Method for the preparation of triglycerides of medium-chain length
fatty acids - Google Patents [patents.google.com]

7. webassign.net [webassign.net]

8. preprints.org [preprints.org]

9. kumarmetal.com [kumarmetal.com]

10. Fat Distillation/ fractional | Pemac Projects Pvt Ltd [pemacprojects.com]

11. static.igem.org [static.igem.org]

12. shimadzu.com [shimadzu.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1139957?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9217113/
https://patents.google.com/patent/EP2819989A1/en
https://patents.google.com/patent/EP2819989A1/en
https://jppres.com/jppres/pdf/vol9/jppres20.936_9.2.208.pdf
https://wwwn.cdc.gov/nchs/data/nhanes/public/2021/labmethods/TRIGLY-L-MET-508.pdf
https://patents.google.com/patent/US9447016B2/en
https://patents.google.com/patent/US9447016B2/en
https://patents.google.com/patent/WO2013126990A1/en
https://patents.google.com/patent/WO2013126990A1/en
https://www.webassign.net/sample/ncsumeorgchem2/lab_10/manual.html
https://www.preprints.org/manuscript/202411.1183/v1
https://kumarmetal.com/planning-a-fatty-acid-distillation-plant-heres-what-every-manufacturer-should-know/
https://www.pemacprojects.com/oleochemicals/fat-distillation-fractional/
https://static.igem.org/mediawiki/2014/a/ab/CityU_HK_protocol_GCMS.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/25605/an_01-00852-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Origin and Synthesis of Caprylic and Capric Acids:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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